Tetra-tert-butyltetrahedrane

描述

Historical Context of Highly Strained Cage Molecules in Organic Chemistry

The pursuit of synthesizing highly strained cage-like hydrocarbon molecules has been a captivating challenge for organic chemists for over a century. These three-dimensional structures, composed of interconnected rings, possess significant ring strain due to the distortion of bond angles and lengths from their ideal values. Early interest in such compounds was driven by a desire to understand the limits of chemical bonding and to create novel molecular architectures.

Polycyclic aromatic hydrocarbons (PAHs) are a major class of hydrocarbons, typically composed of fused aromatic rings. wikipedia.orgrsc.org Their formation often occurs through incomplete combustion of organic materials. wikipedia.orgacs.org The study of these molecules has provided a historical backdrop for understanding complex carbon frameworks. However, the synthesis of saturated, non-planar cage compounds, or "platonic hydrocarbons" like cubane (B1203433) and tetrahedrane (B94278), represented a monumental leap in synthetic chemistry. These molecules are characterized by their high degree of symmetry and immense strain energy, making them both intriguing targets and formidable synthetic challenges. The successful synthesis of cubane in 1964 by Philip Eaton and Thomas Cole was a significant milestone that fueled further research into even more strained systems.

The Significance of the Tetrahedrane Core in Chemical Theory and Synthesis

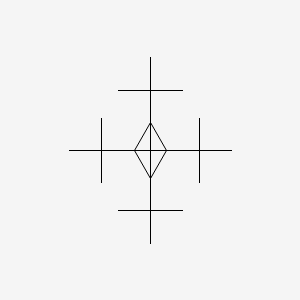

The tetrahedrane molecule (C₄H₄) is a hypothetical platonic hydrocarbon with a tetrahedral geometry. wikipedia.org This structure dictates that the carbon atoms are located at the vertices of a tetrahedron, resulting in highly acute C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. byjus.com This extreme angle strain makes the parent tetrahedrane molecule highly unstable, and to date, it has not been isolated as a stable compound. wikipedia.org

The theoretical and practical significance of the tetrahedrane core is multifaceted:

Bonding Theory: The nature of the carbon-carbon bonds in tetrahedrane is of great theoretical interest. They are described as "bent bonds" or "banana bonds," where the electron density is located outside the direct line between the nuclei. rsc.org This unusual bonding arrangement challenges conventional hybridization models.

High Energy Content: Due to their immense strain energy, tetrahedrane derivatives are high-energy molecules with potential applications as advanced energetic materials or fuels. wikipedia.orgresearchgate.net

Synthetic Challenge: The pursuit of tetrahedrane has spurred the development of novel synthetic methodologies and a deeper understanding of reaction mechanisms under kinetic control. The successful synthesis of a tetrahedrane derivative would be a testament to the power of modern organic synthesis.

Milestones in the Academic Research of Tetra-tert-butyltetrahedrane

The synthesis of a stable derivative of tetrahedrane remained an elusive goal for many years. The breakthrough came in 1978 when Günther Maier and his research group reported the first successful synthesis of this compound. wikipedia.orgresearchgate.net This achievement was a landmark in organic chemistry and a culmination of years of persistent research.

Key milestones in the academic research of this compound include:

1978: First Synthesis: Günther Maier's team synthesized this compound through the photochemical decarbonylation of tetra-tert-butylcyclopentadienone. wikipedia.org The bulky tert-butyl groups are crucial for the stability of the molecule, acting as a "corset" that shields the strained tetrahedrane core from external reagents and prevents its decomposition. iupac.org

Structural Elucidation: The molecular structure of this compound was confirmed by X-ray crystallography, providing definitive proof of the tetrahedral carbon cage. rsc.org

Alternative Synthetic Routes: Subsequently, other synthetic approaches have been developed, including the photoisomerization of tetra-tert-butylcyclobutadiene. iupac.org

Theoretical Studies: Extensive theoretical calculations have been performed to understand the electronic structure, stability, and spectroscopic properties of this compound. researchgate.netresearchgate.netacs.orgacs.org These studies have provided valuable insights into the nature of bonding in this highly strained system.

Reactivity Studies: The chemical reactivity of this compound has been explored, revealing its surprising thermal stability and its isomerization to tetra-tert-butylcyclobutadiene upon heating. wikipedia.org

The synthesis and characterization of this compound not only confirmed the existence of the tetrahedrane framework but also opened up a new chapter in the chemistry of strained molecules.

| Property | Value |

| Chemical Formula | C₂₀H₃₆ |

| Molar Mass | 276.5 g/mol nih.gov |

| Appearance | Crystalline solid |

| Melting Point | 135 °C (with rearrangement) wikipedia.org |

| IUPAC Name | 1,2,3,4-tetra-tert-butyltricyclo[1.1.0.0²,⁴]butane nih.gov |

属性

CAS 编号 |

66809-06-1 |

|---|---|

分子式 |

C20H36 |

分子量 |

276.5 g/mol |

IUPAC 名称 |

1,2,3,4-tetratert-butyltricyclo[1.1.0.02,4]butane |

InChI |

InChI=1S/C20H36/c1-13(2,3)17-18(14(4,5)6)19(17,15(7,8)9)20(17,18)16(10,11)12/h1-12H3 |

InChI 键 |

XMHGFBLEMNQVKR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C12C3(C1(C23C(C)(C)C)C(C)(C)C)C(C)(C)C |

规范 SMILES |

CC(C)(C)C12C3(C1(C23C(C)(C)C)C(C)(C)C)C(C)(C)C |

其他CAS编号 |

66809-06-1 |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Tetra Tert Butyltetrahedrane

Pioneering Synthetic Routes via Photochemical Rearrangement

The initial synthesis of tetra-tert-butyltetrahedrane was a testament to persistence and ingenuity, relying on photochemical rearrangements to construct the sterically demanding and electronically strained tetrahedral framework.

Transformation from Tetra-tert-butylcyclobutadiene Precursors

The first successful synthesis of this compound was reported by Günther Maier in 1978. wikipedia.orgwikiwand.com This seminal work involved a multi-step sequence starting from the cycloaddition of an alkyne with a tert-butyl-substituted maleic anhydride. wikiwand.com A series of rearrangements and decarboxylation steps led to a stabilized cyclopentadienone. wikipedia.orgwikiwand.com The introduction of the fourth tert-butyl group was achieved through bromination followed by coupling with tert-butyllithium. wikipedia.orgwikiwand.com

The crucial step in forming the tetrahedrane (B94278) core was the photochemical decarbonylation of tetra-tert-butylcyclopentadienone. wikipedia.orgwikiwand.comscispace.com Irradiation of this precursor at low temperatures (-100 °C) in diethyl ether resulted in the extrusion of carbon monoxide and the formation of this compound, which was isolated in a 35% yield. uni-regensburg.de

An alternative and more scalable approach was later developed, which capitalized on the reversible thermal isomerization of this compound to tetra-tert-butylcyclobutadiene. wikipedia.orgwikiwand.com This later synthesis involved the photolysis of a cyclopropenyl-substituted diazomethane, which proceeds through a tetra-tert-butylcyclobutadiene intermediate that then undergoes photochemical rearrangement to the desired tetrahedrane. wikipedia.orgwikiwand.com Direct irradiation of tetra-tert-butylcyclobutadiene (λ > 300 nm) also yields this compound. uni-regensburg.dersc.orgrsc.org

| Precursor | Reaction Condition | Product | Reference |

| Tetra-tert-butylcyclopentadienone | UV light (254 nm), 77 K | This compound | scispace.comthieme-connect.de |

| Cyclopropenyl-substituted diazomethane | Photolysis | This compound | wikipedia.orgwikiwand.com |

| Tetra-tert-butylcyclobutadiene | Irradiation (λ > 300 nm) | This compound | uni-regensburg.dersc.orgrsc.org |

Mechanistic Considerations in Photoreaction Pathways

The photochemical formation of this compound from its cyclopentadienone precursor is a complex process. Initial irradiation of tetra-tert-butylcyclopentadienone leads to an isomeric tricyclopentanone. uni-regensburg.de Prolonged irradiation of this intermediate forms a cyclopropenylketene. uni-regensburg.de However, at low temperatures, decarbonylation becomes the favored pathway, leading to the tetrahedrane. uni-regensburg.de The entire process involves a sequence of photochemical rearrangements and extrusions, highlighting the delicate balance of reaction conditions required to access the highly strained tetrahedrane core.

The direct photoisomerization of tetra-tert-butylcyclobutadiene to this compound is another key mechanistic pathway. wikipedia.orgwikiwand.com This reversible reaction underscores the close energetic relationship between these two isomers. More recently, it has been shown that single-electron oxidation can also induce a radical chain isomerization to achieve the same transformation. wikipedia.orgwikiwand.com

Advanced Strategies for Derivatization and Analogue Synthesis

Building upon the foundational synthetic work, chemists have developed strategies to create derivatives of this compound, including those with silyl (B83357) substituents and heteroatoms, to further probe the properties and reactivity of the tetrahedrane cage.

Synthesis of Silyl-Substituted Tetrahedrane Derivatives

The synthesis of silyl-substituted tetrahedranes, such as tetrakis(trimethylsilyl)tetrahedrane, has been achieved and offers a more stable alternative to the tert-butyl analogue. wikipedia.org One synthetic route involves the irradiation of the corresponding tetrakis(trimethylsilyl)cyclobutadiene. uni-regensburg.deresearchgate.net An alternative synthesis generates the cyclobutadiene (B73232) precursor from a dianionic species, which is then oxidized to the neutral cyclobutadiene before photochemical conversion to the tetrahedrane. uni-regensburg.de

The increased stability of tetrakis(trimethylsilyl)tetrahedrane is attributed to the longer silicon-carbon bonds, which reduce the steric strain of the "corset" effect seen in the tert-butyl derivative. wikipedia.org Additionally, electronic stabilization is provided by the trimethylsilyl (B98337) groups through a combination of strong σ-donation and π-acceptance involving the bent C-C bonds of the tetrahedron and σ*-orbitals of the Si-Me bonds. uni-regensburg.de This enhanced stability allows the silyl-substituted tetrahedrane to be heated to much higher temperatures before decomposition. wikipedia.org

The availability of these stable silyl derivatives has opened up further synthetic possibilities. For example, reaction of tetrakis(trimethylsilyl)tetrahedrane with methyllithium (B1224462) yields tris(trimethylsilyl)tetrahedranyllithium. uni-regensburg.de This lithiated tetrahedrane is a valuable intermediate for creating a variety of asymmetrically substituted tetrahedranes through reactions with electrophiles, such as the synthesis of stable sulfur-substituted tetrahedrane derivatives by reacting it with disulfides. acs.org

Synthetic Approaches to Heteroatom-Containing Tetrahedrane Analogues

The quest to understand the fundamental bonding and reactivity of the tetrahedrane cage has led to the synthesis of analogues containing heteroatoms. These heteroatomic tetrahedranes are generally highly sensitive. uni-regensburg.de

Examples of phosphorus-containing tetrahedranes have been successfully synthesized. Di-tert-butyldiphosphatetrahedrane, a "hybrid" of P₄ and this compound, was synthesized via a nickel-catalyzed dimerization of tert-butylphosphaalkyne. uni-regensburg.dersc.orgrsc.orgrsc.org This compound exists as a metastable liquid at room temperature. rsc.org Similarly, tri-tert-butylphosphatetrahedrane was synthesized from a phosphorus-containing anthracene (B1667546) derivative and the tri-tert-butylcyclopropenium ion. rsc.org Triphosphatetrahedrane has also been prepared. rsc.org

Advanced Structural Characterization and Stereochemical Insights

Precise Determination of Molecular Geometry and Bond Angulations

The tetrahedral core of tetra-tert-butyltetrahedrane is a testament to the ability of organic chemistry to create molecules with extreme bond angle strain. The precise measurement of its structural parameters is crucial for understanding the nature of bonding in such a constrained system.

Direct experimental determination of the precise molecular geometry of this compound via single-crystal X-ray diffraction has been challenging. However, the crystal structure of di-tert-butyldiphosphatetrahedrane, a closely related analogue, provides valuable insights into the bond lengths and angles within the tetrahedral core. The structure of this analogue is considered to be very similar to that of this compound rsc.orgnih.gov.

In di-tert-butyldiphosphatetrahedrane, the C-C bond length within the cage has been measured to be 1.458(2) Å rsc.org. The bond angles within the tetrahedral cage are necessarily acute, theoretically close to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This extreme angle strain is a defining feature of the tetrahedrane (B94278) skeleton chemeurope.com. The carbon atoms in the tetrahedrane core are characterized by a high degree of s-orbital character in their bonding, which is consistent with sp-hybridization typically observed in triple bonds, leading to unusually short C-C bond lengths chemeurope.comwikipedia.org.

Stereoelectronic and Steric Influences of tert-Butyl Substituents

The four tert-butyl groups are not merely passive substituents; they play a crucial and active role in the kinetic stability of the this compound molecule. Their steric bulk and electronic properties are key to preventing the decomposition of the highly strained tetrahedral core.

The remarkable stability of this compound is largely attributed to a phenomenon known as the "corset effect" chemeurope.comnii.ac.jp. This effect describes the steric hindrance imposed by the bulky tert-butyl groups, which effectively encase and protect the reactive tetrahedrane core chemeurope.comwikipedia.org. Any attempt to break a C-C bond in the core would force the tert-butyl groups into even closer proximity, leading to a significant increase in van der Waals strain chemeurope.com. This steric repulsion in the transition state for ring opening creates a high activation barrier, thus kinetically stabilizing the molecule nih.gov.

Conformational analysis of molecules containing tert-butyl groups is often investigated using Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. The rotation of the tert-butyl groups can be studied by variable-temperature NMR experiments, which can provide information on the rotational barriers and the preferred conformations researchgate.netosti.gov. In sterically congested molecules, the rotation of tert-butyl groups can be significantly hindered nih.govchemrxiv.org.

Comprehensive Computational and Theoretical Investigations of Electronic Structure and Energetics

Quantum Chemical Characterization of the Tetrahedrane (B94278) Core

The fundamental electronic properties of the tetra-tert-butyltetrahedrane molecule are primarily dictated by the C4 core. Quantum chemical methods have been instrumental in describing the intricate bonding and electronic distribution within this strained framework.

A variety of computational methods have been employed to study this compound and its parent compound, tetrahedrane. Both ab initio and Density Functional Theory (DFT) approaches have provided significant insights. nih.gov Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a rigorous quantum mechanical treatment. rsc.orgresearchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, have proven to be a cost-effective and accurate alternative for investigating the electronic structure and energetics of such complex molecules. researchgate.netresearchgate.netnih.gov

For instance, studies on substituted tetrahedranes have utilized the ωB97XD/6-311++G(d,p) level of theory to explore their electronic structures and stability. researchgate.netrsc.org The choice of basis set, such as the cc-pVDZ, is crucial for obtaining accurate results in these calculations. nih.gov These computational approaches allow for the optimization of molecular geometries and the calculation of various electronic properties, providing a detailed picture of the molecule's behavior at the atomic level. nih.gov Theoretical studies have confirmed that this compound possesses a tetrahedral core, with the bulky substituents playing a key role in its stability. nii.ac.jp

Molecular Orbital (MO) theory provides a framework for understanding the bonding in this compound. youtube.com The formation of molecular orbitals from the atomic orbitals of the carbon atoms in the tetrahedrane core leads to a unique bonding scenario. The extreme bond angles (60°) within the C4 cage necessitate a deviation from the ideal sp³ hybridization typically found in alkanes. nii.ac.jp This results in "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis.

Natural Bond Orbital (NBO) analysis is a computational technique that has been used to analyze the hybridization and bonding in strained systems like tetrahedrane. researchgate.net This analysis reveals that the C-C bonds in the tetrahedrane core have a higher p-character than typical C-C single bonds. This increased p-character is a direct consequence of the geometric constraints of the tetrahedral structure. The hybridization of the carbon orbitals involved in the cage bonding deviates significantly from the standard sp³, sp², or sp hybridization models, highlighting the unusual electronic nature of the tetrahedrane core. rsc.org

Strain Energy Calculations and Thermodynamic Stability Analyses

The high degree of angle strain in the tetrahedrane core is a defining feature of this compound. Quantifying this strain energy and understanding the factors that contribute to the molecule's thermodynamic stability are key areas of computational research.

To theoretically determine the strain energy of cyclic and polycyclic molecules, chemists often employ hypothetical reactions known as isodesmic and homodesmic reactions. acs.orgwikipedia.org An isodesmic reaction is one in which the number and type of bonds are conserved on both the reactant and product sides of the equation. wikipedia.orguni-muenchen.de This approach helps to cancel out systematic errors in computational methods, leading to more reliable energy calculations. rsc.org

For tetrahedrane, an isodesmic reaction can be constructed to compare its energy to that of unstrained reference molecules. The reaction enthalpy of such a process provides a quantitative measure of the strain energy. rsc.orgumsl.edu Homodesmotic reactions are a more refined type of isodesmic reaction where the hybridization states of the atoms and the number of C-H bonds are also conserved, providing an even more accurate assessment of strain. rsc.org

The following table presents a hypothetical isodesmic reaction for the calculation of the strain energy of the parent tetrahedrane (C₄H₄).

| Isodesmic Reaction for Tetrahedrane Strain Energy |

| C₄H₄ + 4 CH₄ → 2 CH₃-CH₃ |

| This reaction breaks the strained C-C bonds of tetrahedrane and forms unstrained C-C and C-H bonds in ethane. |

The presence of four tert-butyl groups is crucial for the kinetic stability of this compound. These bulky substituents create a "corset effect," sterically shielding the reactive tetrahedrane core from external reagents. nii.ac.jp

Computational studies have systematically investigated the effect of various substituents on the stability of the tetrahedrane cage. researchgate.netrsc.org It has been found that σ-electron-donating groups, such as the tert-butyl group, can stabilize the tetrahedrane core. researchgate.netrsc.org In the case of this compound, an additional stabilizing factor is the presence of hydrogen-hydrogen bonds between the tert-butyl groups. researchgate.netrsc.org

The following table summarizes the influence of different types of substituents on the stability of the tetrahedrane core based on computational studies.

| Effect of Substituent Type on Tetrahedrane Stability |

| σ-Electron Donating Groups (e.g., -C(CH₃)₃) |

| π-Electron Donating Groups |

| Weak Electron Withdrawing Groups |

| Strong Electron Withdrawing Groups |

Aromaticity and Antiaromaticity Probes in Strained Systems

The concepts of aromaticity and antiaromaticity, typically associated with planar, cyclic, conjugated systems, have also been explored in three-dimensional molecules like tetrahedrane. One of the primary computational tools used for this purpose is the Nucleus-Independent Chemical Shift (NICS). acs.org NICS values are calculated at the center of a ring or cage to probe the induced magnetic field. A negative NICS value is indicative of aromatic character, while a positive value suggests antiaromaticity.

The following table displays conceptual NICS values to illustrate the trends in aromaticity.

| Molecule | Conceptual NICS(0) Value | Aromatic Character |

| Benzene (for reference) | Negative | Aromatic |

| Cyclobutadiene (B73232) (for reference) | Positive | Antiaromatic |

| Tetrahedrane Dications/Dianions | Negative | Aromatic |

| Substituted Tetrahedranes with EDGs | More Negative | Increased σ-aromaticity |

| Substituted Tetrahedranes with EWGs | Less Negative/Positive | Decreased σ-aromaticity |

Nucleus-Independent Chemical Shift (NICS) Computations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a molecule. It involves calculating the magnetic shielding at a specific point within a molecule, typically at the center of a ring or cage structure. Negative NICS values are indicative of diatropic ring currents, a hallmark of aromaticity, while positive values suggest paratropic currents characteristic of antiaromatic systems.

Computational studies on this compound have revealed a strongly negative NICS value at the center of its tetrahedral core. On the TPSS/pcSseg-2 level of theory, the calculated NICS value for this compound is -48.2 ppm. rsc.org This significant negative value suggests the presence of substantial induced diatropic ring currents within the cage structure, providing strong evidence for its aromatic character. rsc.org

For comparison, the NICS value for the parent, unsubstituted tetrahedrane has also been a subject of theoretical interest, with studies exploring the magnetic response of its strained framework. The value for this compound is situated between that of white phosphorus (P₄) at -60.1 ppm and is notably greater in magnitude than that of benzene, a classic aromatic compound, indicating a significant degree of aromatic stabilization in this strained hydrocarbon. rsc.org

Spherical Aromaticity in Related Tetrahedral Clusters

The concept of aromaticity has been extended beyond planar, cyclic molecules to three-dimensional systems, leading to the idea of spherical aromaticity. This phenomenon is observed in cage-like molecules and clusters that possess a high degree of symmetry and a specific number of delocalized electrons. A key principle governing spherical aromaticity is the 2(n+1)² rule, where 'n' is an integer. wikipedia.orgic.ac.ukresearchgate.net Molecules with this number of π-electrons are predicted to exhibit enhanced stability due to the filling of spherical molecular orbitals. wikipedia.orgresearchgate.net

Basicity and Proton Affinity Studies

This compound has been identified as one of the strongest known organic bases, a property that has been extensively investigated through both experimental and theoretical methods.

Experimental and Theoretical Determination of Gas-Phase Basicity

The gas-phase basicity (GB) of a molecule is a measure of its proton affinity in the absence of solvent effects. Experimental determination of the gas-phase basicity of this compound was carried out using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry. By comparing its reactivity with a series of reference compounds of known basicity, the GB of this compound was determined to be 1035 ± 10 kJ mol⁻¹. nih.gov This exceptionally high value places it among the ranks of the most potent gas-phase bases reported. nih.gov

To complement these experimental findings, ab initio and density functional theory (DFT) calculations have been employed to theoretically estimate its basicity. Calculations at the B3LYP/6-31G(d) and B3LYP/6-311+G(d,p)//6-31G(d) levels of theory have been performed to provide a theoretical value for its gas-phase basicity, which is in good agreement with the experimental data. nih.gov The proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction, has also been a focus of these studies. The high proton affinity is attributed to the significant strain relief upon protonation and the electronic characteristics of the tetrahedral carbon cage.

| Method | Gas-Phase Basicity (GB) (kJ mol⁻¹) |

| Experimental (FT-ICR) | 1035 ± 10 |

| Theoretical (B3LYP/6-31G(d)) | In agreement with experimental |

| Theoretical (B3LYP/6-311+G(d,p)//6-31G(d)) | In agreement with experimental |

Table 1. Experimental and Theoretical Gas-Phase Basicity of this compound.

Analysis of Protonation Sites and Subsequent Rearrangement Pathways

Theoretical studies have been crucial in elucidating the mechanism of protonation and the subsequent fate of the protonated species. The initial protonation of this compound is believed to occur at one of the carbon-carbon bonds of the tetrahedral framework, leading to the formation of a tetrahedrane-ammonium complex. nih.gov

Mechanistic Studies of Isomerization and Intramolecular Rearrangement Reactions

Photochemical Interconversion with Tetra-tert-butylcyclobutadiene

The photochemical conversion of tetra-tert-butylcyclobutadiene to tetra-tert-butyltetrahedrane is a well-established reaction, typically initiated by irradiation with light of wavelengths greater than 300 nm. nih.govrsc.org This process involves the absorption of a photon, leading to an electronically excited state where the rearrangement to the more strained tetrahedrane (B94278) structure becomes feasible.

Computational studies have provided significant insights into the excited state potential energy surfaces governing this photochemical isomerization. nii.ac.jp The initial step is believed to be the excitation of tetra-tert-butylcyclobutadiene from its ground state (S₀) to the first excited singlet state (S₁), which corresponds to a HOMO-LUMO single-electron excitation (the 1¹B₁ state). nii.ac.jp From this initial excited state, the molecule is thought to navigate through a complex potential energy landscape.

Further exploration of this surface suggests that the actual rearrangement to the tetrahedrane structure occurs via a higher-energy, doubly-excited state (the 2¹A₁ state). nii.ac.jp This implies that after the initial photoexcitation, the molecule must transition to this second excited state to proceed towards the tetrahedrane geometry. The journey on these excited state surfaces is a delicate balance of electronic and nuclear motions, guiding the molecule from a planar cyclobutadiene (B73232) structure to the three-dimensional cage of tetrahedrane.

A critical feature of the excited state potential energy landscape is the presence of conical intersections, which are points of degeneracy between two electronic states (in this case, the S₁ and S₀ states). These intersections act as funnels, facilitating rapid and efficient non-radiative decay from the excited state back to the ground state.

Theoretical investigations have identified two distinct S₁/S₀ conical intersections that play a role in the photochemistry of the tetra-tert-butyl system. nii.ac.jp One is described as having an "ionic-like" structure, while the other possesses a "tetra-radical-like" character. nii.ac.jp The presence of these two different funnels suggests that upon excitation, the molecule has multiple pathways for returning to the ground electronic state. The pathway leading through the tetra-radical-like conical intersection is believed to be productive for the formation of this compound, while the ionic-like intersection may lead back to the starting cyclobutadiene. nii.ac.jp The efficiency of the photochemical isomerization is therefore dependent on the dynamics of the excited state and which conical intersection is preferentially accessed.

Thermal Isomerization to Tetra-tert-butylcyclobutadiene

When heated to temperatures around 130°C, this compound undergoes a clean and quantitative isomerization back to the more stable tetra-tert-butylcyclobutadiene. nih.govrsc.org This thermally induced rearrangement proceeds on the ground state potential energy surface and represents the system's relaxation to its thermodynamic minimum.

Analysis of the ground state potential energy surface (PES) reveals the energetic landscape that connects the two valence isomers. This compound resides in a local minimum on this surface, protected from immediate isomerization by an activation energy barrier. Computational studies have explored this PES to understand the pathway of the thermal rearrangement. researchgate.net Despite the significant strain energy of the tetrahedrane cage, the bulky tert-butyl groups provide kinetic stability, preventing isomerization at lower temperatures. Theoretical calculations have shown that this compound is actually slightly more stable than tetra-tert-butylcyclobutadiene, by about 1.5 kcal/mol, highlighting the delicate energetic balance between these isomers. acs.org

The thermal isomerization from this compound to tetra-tert-butylcyclobutadiene must proceed through a high-energy transition state. Computational studies have been instrumental in identifying and characterizing the structure and energy of this critical point on the reaction coordinate. nih.gov

Two primary pathways, each involving a single transition state, have been proposed for this thermal rearrangement. nii.ac.jp

Bicyclodiradical Transition State: This pathway involves the cleavage of one of the C-C bonds in the tetrahedrane core, leading to a bicyclic structure with two radical centers. This diradical intermediate then rearranges to form the cyclobutadiene ring.

Ionic Transition State: An alternative pathway suggests the involvement of a transition state with significant charge separation, where one part of the molecule becomes partially positive and another partially negative.

The characterization of these transition states through computational methods provides crucial information about the activation energy of the reaction and the electronic and geometric changes that occur during the isomerization process. The bulky tert-butyl groups are thought to influence which of these pathways is more favorable.

General Reactivity Patterns and Unconventional Transformations

Beyond the well-studied isomerization to its cyclobutadiene counterpart, this compound exhibits other interesting reactivity, largely driven by the high degree of strain in its cage structure.

One notable unconventional transformation is its behavior upon single-electron oxidation. wikipedia.org This process can induce a radical chain isomerization to tetra-tert-butylcyclobutadiene, offering an alternative to the purely thermal or photochemical routes. This highlights the electronic sensitivity of the strained tetrahedrane core.

The synthesis of this compound itself is a testament to its unique reactivity. The original synthesis developed by Günther Maier involved a multi-step sequence, with the final step being a photochemical decarbonylation of a cyclopentadienone precursor. wikiwand.com A later, more scalable synthesis utilized the photochemical rearrangement of a cyclopropenyl-substituted diazomethane, which proceeds through the tetra-tert-butylcyclobutadiene intermediate. wikiwand.comiupac.org This underscores the central role of the isomerization reactions in both the synthesis and reactivity of this remarkable molecule.

Dimerization and Cycloaddition Reactions (Contextual with Phosphatetrahedranes)

While this compound is known for its isomerization to tetra-tert-butylcyclobutadiene, its direct dimerization and cycloaddition reactions are not the primary focus of its studied reactivity. nih.govrsc.org However, the behavior of analogous phosphatetrahedranes provides significant insight into the potential reactivity of transient cyclobutadiene intermediates. nih.govrsc.org Studies on tri-tert-butylphosphatetrahedrane and di-tert-butyldiphosphatetrahedrane have shown that these molecules can act as synthons for their corresponding phosphacyclobutadiene isomers, which then readily undergo dimerization and cycloaddition reactions. nih.govrsc.orgnsf.gov

In the presence of a Lewis acid like triphenylborane, tri-tert-butylphosphatetrahedrane isomerizes to a transient tri-tert-butylphosphacyclobutadiene intermediate. nsf.gov This intermediate is highly reactive and, in the absence of other reagents, undergoes a head-to-head dimerization to form a ladderane-type dimer in significant yield. nih.govrsc.orgnsf.gov This process highlights a key reaction pathway for strained cage compounds upon isomerization to a more reactive, planar valence isomer.

Furthermore, this transient phosphacyclobutadiene intermediate can be intercepted, or "trapped," by various reagents in cycloaddition reactions. nsf.gov When the Lewis acid-induced isomerization is performed in the presence of dienophiles such as styrene (B11656) or ethylene, the corresponding [4+2] cycloadducts are formed in high yields. nsf.gov This reactivity underscores the ability of the cyclobutadiene analogue to act as a diene in Diels-Alder type reactions.

| Reactant with Tri-tert-butylphosphatetrahedrane (in presence of Lewis Acid) | Reaction Type | Product | Isolated Yield (%) |

| None | Dimerization | Ladderane-type dimer | 72 |

| Styrene (20 equiv.) | [4+2] Cycloaddition | Styrene adduct | 88 |

| Ethylene (1 atm) | [4+2] Cycloaddition | Ethylene adduct | 74 |

Table 1: Dimerization and cycloaddition reactions of the transient tri-tert-butylphosphacyclobutadiene generated from its phosphatetrahedrane isomer. nsf.gov

Similarly, di-tert-butyldiphosphatetrahedrane has been shown to isomerize to a 1,2-diphosphacyclobutadiene intermediate, which subsequently undergoes a [2+2] cycloaddition with another molecule of the intermediate to yield a ladderane-type tetramer of tert-butylphosphaalkyne. nih.govrsc.org This dimerization can be initiated either photochemically or thermally. nih.gov The 1,2-diphosphacyclobutadiene intermediate can also be trapped through [2+2] cycloaddition with N-methylmaleimide. rsc.org These reactions of phosphatetrahedranes provide a valuable model for the potential, though not yet fully explored, cycloaddition chemistry of the tetra-tert-butylcyclobutadiene isomer of this compound.

Proposed Pathways for Decomposition and Chemical Change

The primary pathway for the chemical change of this compound involves its valence isomerization to tetra-tert-butylcyclobutadiene. nih.govrsc.org This relationship is a well-established equilibrium influenced by thermal and photochemical conditions. nsf.gov

Thermal Rearrangement: this compound exhibits considerable thermal stability but will undergo a back-isomerization to tetra-tert-butylcyclobutadiene at elevated temperatures. nsf.gov This rearrangement occurs quantitatively when the compound is heated above 130 °C. nih.govrsc.org This process is driven by the release of the significant ring strain inherent in the tetrahedrane core. In contrast, the analogous tri-tert-butylphosphatetrahedrane shows even greater thermal stability, with heating to 130 °C for several hours resulting in no conversion. researchgate.net

Photochemical Rearrangement: The reverse reaction, from the cyclobutadiene to the tetrahedrane, is achieved photochemically. Irradiation of tetra-tert-butylcyclobutadiene with light of wavelengths greater than 300 nm leads to the formation of this compound. nih.govrsc.orgresearchgate.net This photochemical [2+2] intramolecular cycloaddition is a key step in the synthesis of this highly strained molecule and demonstrates a reversible relationship between the two valence isomers. nsf.gov

Electrochemical Oxidation: Another pathway of chemical change for this compound is through electrochemical oxidation. Cyclic voltammetry studies show that the oxidation of this compound is an irreversible, one-electron process. researchgate.net This oxidation leads to the formation of the radical cation of tetra-tert-butylcyclobutadiene, indicating that the removal of an electron induces an immediate rearrangement from the tetrahedrane to the cyclobutadiene structure. researchgate.net

Advanced Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the highly symmetric and strained structure of tetra-tert-butyltetrahedrane. The molecule's Td symmetry significantly simplifies its spectra, but the unusual bonding characteristics of the cage carbons lead to distinctive chemical shifts.

The ¹³C NMR spectrum of this compound is characterized by its simplicity, showing only three distinct signals corresponding to the cage carbons, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups. The extreme strain and high s-orbital character of the cage carbons cause them to resonate in a unique region of the spectrum. Analysis of NMR data suggests the carbon atoms of the tetrahedrane (B94278) skeleton exhibit sp-hybridization, a feature typically associated with triple bonds, leading to unusually short bond lengths of 152 picometers wikipedia.orgchemeurope.com. This high degree of s-character significantly influences the chemical shifts.

While precise, tabulated experimental values for chemical shifts and coupling constants are not consistently reported across general literature, the expected values can be inferred from the principles of NMR spectroscopy and studies of strained organic molecules.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) ppm | Notes |

|---|---|---|

| Cage Carbons (C_cage) | Highly deshielded | The significant angle strain and rehybridization result in a downfield shift compared to typical sp³ carbons. |

| Quaternary Carbons (C_quat) | Downfield | Typical chemical shift for a quaternary carbon attached to other carbons. |

One-bond carbon-carbon coupling constants (¹J(C,C)) within the cage are of significant theoretical interest as they are sensitive indicators of the hybridization and bond strength, though they are technically challenging to measure experimentally.

Given the challenges in synthesizing and analyzing tetrahedrane derivatives, computational chemistry plays a vital role in validating and interpreting experimental NMR data. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to predict NMR chemical shifts and coupling constants researchgate.net. These theoretical predictions are crucial for assigning signals in the experimental spectra and for understanding the electronic structure.

Computational models, such as those using CASSCF and MRMP2 methods, have been used to study the tetra-tert-butylcyclobutadiene and this compound system nii.ac.jp. The process involves:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

NMR Parameter Calculation: Using the optimized geometry to compute magnetic shielding tensors, from which chemical shifts are derived.

Comparison: Correlating the calculated shifts with experimental data to confirm the structure.

Vibrational Spectroscopy (Infrared and Raman) for Strain Manifestations

Vibrational spectroscopy provides direct insight into the immense strain within the tetrahedrane core. The vibrational modes associated with the C-C bonds of the cage are particularly sensitive to the geometric constraints of the molecule.

The high symmetry (Td) of the this compound molecule influences the activity of its vibrational modes in Infrared (IR) and Raman spectroscopy. Key vibrations include the stretching and bending modes of the tetrahedrane skeleton. The C-C bonds in the core are "banana bonds," which are weaker and more flexible than standard C-C single bonds wikipedia.orgchemeurope.com. This weakness and the high strain energy are reflected in the vibrational frequencies.

Characteristic vibrational modes that serve as signatures of the cage strain include:

Cage Breathing Mode: A symmetric stretching vibration where all four cage carbons move in and out from the center of the molecule. This mode is typically strong in the Raman spectrum.

C-C Stretching Modes: Vibrations corresponding to the stretching of the individual C-C bonds within the cage. Due to the strain, these modes are expected at lower frequencies compared to C-C stretching in unstrained alkanes.

C-C-C Bending Modes: Deformations of the 60° angles within the cage framework.

Table 2: Representative Vibrational Modes for a Tetrahedral Cage Structure

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Symmetric Cage Breathing | Low to Mid | Raman Active |

| Asymmetric C-C Cage Stretching | Mid | IR and Raman Active |

These specific frequencies serve as an experimental fingerprint for the strained tetrahedrane core.

The force constant of a bond is a measure of its stiffness and is directly related to the bond strength. For this compound, the force constants of the C-C cage bonds are expected to be significantly lower than those of typical C-C single bonds found in alkanes. This is a direct consequence of the severe angle strain, which leads to weaker, bent bonds rsc.org.

Theoretical studies and vibrational analysis allow for the calculation of these force constants from experimental spectra smu.edu. A lower force constant indicates a weaker bond that is more easily stretched. The increase in geometric strain from a simple alkane to a cyclopropane and finally to a tetrahedrane core results in a progressive weakening of the C-C bonds, despite the internuclear distance becoming shorter rsc.org. This weakening is a direct manifestation of the immense potential energy stored within the molecule, making it a key area of study for understanding molecular strain.

Electronic Absorption Spectroscopy (UV/Vis) and Conjugation Effects

Electronic or UV-Visible spectroscopy reveals information about the electronic transitions within a molecule. For saturated, strained hydrocarbons like this compound, the electronic transitions are primarily of the σ → σ* type.

The synthesis of this compound involves the photochemical irradiation of its isomer, tetra-tert-butylcyclobutadiene, with light of wavelengths greater than 300 nm nii.ac.jp. Upon heating to 130°C, the tetrahedrane, which is colorless, reverts to the cyclobutadiene (B73232), which has a distinct yellowish-orange color due to an absorption maximum at 425 nm nii.ac.jp. This indicates that this compound itself does not absorb significantly in the visible range and its primary absorption occurs in the UV region.

The electronic transitions in saturated alkanes (σ → σ) typically require high energy and occur in the far-UV region (< 200 nm). However, the high degree of strain and the unusual sp-hybridization of the cage carbons in this compound can lower the energy of the σ orbitals. This results in a shift of the absorption maximum to a longer wavelength compared to unstrained alkanes, though still well within the UV range. There are no π-electrons in the traditional sense, so conjugation effects are absent; the electronic structure is dominated entirely by the strained sigma framework.

Table 3: Electronic Absorption Data

| Compound | λ_max | Transition Type | Notes |

|---|---|---|---|

| This compound | < 300 nm | σ → σ* | Colorless compound; absorption is in the UV region due to high strain. |

Analysis of Absorption Maxima and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by distinct absorption maxima that correspond to specific electronic transitions within the molecule. The primary spectroscopic data for this compound were detailed in a seminal 1981 study by Maier and his colleagues, which remains a cornerstone in the understanding of this molecule's properties.

The UV-Vis spectrum of this compound exhibits absorption bands that are attributed to the electronic transitions within its highly strained tetrahedral core. The interpretation of these transitions is complex due to the unusual bonding in the molecule, which deviates significantly from standard sp³ hybridization. The electronic transitions are not simple σ → σ* transitions as might be expected for a saturated alkane, but rather involve the specific molecular orbitals that arise from the unique geometry of the tetrahedrane cage.

| Absorption Maximum (λmax) | Electronic Transition | Reference |

| 212 nm | σ → σ | Maier et al. (1981) |

| 245 nm (shoulder) | σ → σ | Maier et al. (1981) |

The absorption at 212 nm is a high-energy transition, consistent with the excitation of electrons in the strained σ-bonds of the tetrahedrane framework. The shoulder observed at 245 nm suggests the presence of another electronic transition, also attributed to the σ-framework, but with a different energy level, likely due to the complex nature of the molecular orbitals in this highly symmetric and strained system.

Evidence of σ-π Conjugation in Strained Systems

The concept of σ-π conjugation, often referred to as hyperconjugation, describes the interaction between σ-bonds (typically C-H or C-C) and an adjacent π-system. In highly strained systems like this compound, the nature of the σ-bonds is altered, leading to interactions that are not typically observed in unstrained saturated molecules. The high p-character of the C-C bonding orbitals in the tetrahedrane core allows for effective overlap with adjacent π-systems if present, or in the case of the parent molecule, a form of self-interaction within the σ-framework that has conjugative effects.

While direct experimental evidence of classical σ-π conjugation (i.e., with an external π-system) in the unsubstituted this compound is not applicable, the electronic structure of the molecule itself provides strong theoretical evidence for significant σ-orbital interactions that resemble conjugation. Theoretical studies and photoelectron spectroscopy have been instrumental in elucidating these interactions.

The photoelectron spectrum of this compound reveals information about the energies of its molecular orbitals. The analysis of this spectrum, supported by quantum chemical calculations, indicates a significant mixing of the σ-orbitals of the tetrahedral cage. This mixing leads to a delocalization of electron density over the framework, a characteristic feature of conjugated systems. This "σ-conjugation" within the strained core is a key factor in explaining the molecule's electronic properties and reactivity.

Comparative Studies and Broader Relationships to Other Strained Systems

Comparative Analysis with Parent Tetrahedrane (B94278) (C4H4) and Related Hydrocarbons

Tetra-tert-butyltetrahedrane stands as a landmark achievement in the synthesis of strained molecules, primarily because the parent compound, tetrahedrane (C4H4), remains a hypothetical molecule that has not yet been synthesized without substituents. wikipedia.orgstackexchange.comwikipedia.org Theoretical studies predict that while C4H4 would be kinetically stable, it is subject to immense angle strain. wikipedia.orgwikipedia.org The successful isolation of this compound in 1978 by Günther Maier provided the first tangible evidence of a molecule with a tetrahedrane carbon core. stackexchange.comwikipedia.org

The stability of this compound is largely attributed to the "corset effect," where the bulky tert-butyl groups sterically shield the fragile tetrahedrane cage and prevent decomposition pathways. stackexchange.comnii.ac.jp Any attempt to lengthen a C-C bond of the core would force the bulky substituents into closer, more strained proximity, thus reinforcing the tetrahedral structure. stackexchange.com In contrast, the parent tetrahedrane lacks this protective steric hindrance, making it exceedingly reactive. caltech.edu

When compared to other Platonic hydrocarbons like cubane (B1203433) (C8H8) and dodecahedrane (B1217162) (C20H20), tetrahedrane exhibits the highest degree of angle strain. wikipedia.orgacs.org Cubane, though also highly strained, has been synthesized and is kinetically stable due to the absence of easy decomposition routes. wikipedia.orgacs.org Dodecahedrane is significantly less strained, with bond angles close to the ideal tetrahedral angle. wikipedia.orgacs.org The strain energy of tetrahedrane is estimated to be around 140.0 kcal/mol, substantially higher than that of cubane (154.7 kcal/mol, but distributed over more bonds) and dodecahedrane (61.4 kcal/mol). mdpi.com

| Compound | Chemical Formula | Synthesis Status | Key Stability Factor | Estimated Strain Energy (kcal/mol) |

|---|---|---|---|---|

| Tetrahedrane | C4H4 | Hypothetical wikipedia.orgstackexchange.com | Predicted to be kinetically stable but highly strained wikipedia.org | ~140.0 mdpi.com |

| This compound | C4(t-Bu)4 | Synthesized (1978) stackexchange.com | "Corset effect" from bulky substituents stackexchange.com | 129.2 ethz.ch |

| Cubane | C8H8 | Synthesized (1964) acs.org | Kinetically stable, lacks easy decomposition paths wikipedia.org | 154.7 mdpi.com |

| Dodecahedrane | C20H20 | Synthesized (1982) wikipedia.orgacs.org | Minimal angle strain wikipedia.org | 61.4 mdpi.com |

Contrasting Steric and Electronic Stabilization Effects with Silyl-Substituted Analogues

The synthesis of silyl-substituted tetrahedranes, such as tetrakis(trimethylsilyl)tetrahedrane, has provided further insights into the factors governing the stability of the tetrahedrane core. stackexchange.comwikipedia.org While the stability of this compound is primarily due to the steric bulk of the tert-butyl groups (the corset effect), silyl-substituted analogues introduce electronic effects that also play a crucial role. nii.ac.jpiupac.org

| Compound | Key Substituent | Primary Stabilization Mechanism | Melting Point (°C) | Thermal Stability Notes |

|---|---|---|---|---|

| This compound | tert-Butyl | Steric ("Corset Effect") stackexchange.comnii.ac.jp | 135 wikipedia.org | Rearranges to cyclobutadiene (B73232) upon melting wikipedia.orgnii.ac.jp |

| Tetrakis(trimethylsilyl)tetrahedrane | Trimethylsilyl (B98337) | Electronic (σ-donor-π-acceptor) and Steric iupac.orgd-nb.info | 202 wikipedia.org | Stable up to 300 °C wikipedia.org |

Analogies and Differences with Heteroatom-Containing Tetrahedral Molecules

The tetrahedral framework is not exclusive to carbon. The study of this compound provides a valuable context for understanding related structures containing heteroatoms, which exhibit both similarities and significant differences in stability and reactivity.

A powerful concept for drawing parallels between organic and inorganic chemistry is the isolobal analogy. This compound is isolobal with white phosphorus (P4), meaning the frontier orbitals of their respective building blocks—the C-tBu fragment and a phosphorus atom—have similar symmetry, shape, and energy. rsc.orgresearchgate.netresearchgate.net This relationship helps explain why both molecules adopt a tetrahedral geometry.

White phosphorus is the most well-known and industrially significant inorganic tetrahedrane. researchgate.netuni-regensburg.de Unlike the parent C4H4, P4 is a stable, albeit highly reactive, molecule that can be readily prepared. illinois.eduuni-regensburg.de The reduced angle strain in P4 compared to C4H4 contributes to its greater stability. illinois.edu The study of mixed carbon-phosphorus tetrahedranes, such as di-tert-butyldiphosphatetrahedrane ((tBuCP)2), further bridges the gap between purely organic tetrahedranes and inorganic clusters like P4. rsc.orgresearchgate.netuni-regensburg.de These mixed "hybrid" molecules are also isolobal with P4 and this compound. rsc.orgresearchgate.netresearchgate.net

The substitution of carbon atoms in the tetrahedrane core with heteroatoms like phosphorus generally leads to a decrease in ring strain and an increase in stability. illinois.edu For instance, the synthesis of tri-tert-butylphosphatetrahedrane, P(CtBu)3, yielded a molecule with unexpected thermal stability. researchgate.netmit.edu While this compound isomerizes to its cyclobutadiene form at 130°C, the phosphatetrahedrane derivative is stable at this temperature. mit.edu

Quantum chemical calculations show that within the family of mixed carbon/phosphorus phosphatetrahedranes, the strain energy decreases as the number of phosphorus atoms increases. illinois.edu Triphosphatetrahedrane (HCP3) is predicted to be the least strained among the mixed C/P series. illinois.edumit.edu This trend highlights a fundamental difference between carbon and heavier p-block elements: the latter are more tolerant of acute bond angles found in small rings. uni-regensburg.de

Other heteroatomic tetrahedranes are also known, including those with silicon (tetrasilatetrahedrane), arsenic (As4), and mixed pnictogen cores like AsP3. wikipedia.orguni-regensburg.dewikiwand.com While yellow arsenic (As4) is highly unstable, the presence of bulky substituents can stabilize even these heavier analogues, similar to the role of the tert-butyl groups in this compound. uni-regensburg.de

| Compound | Core Atoms | Relative Stability/Reactivity | Key Features |

|---|---|---|---|

| This compound | C4 | Thermally isomerizes at 130-135°C nii.ac.jpmit.edu | Stabilized by steric "corset effect" stackexchange.com |

| White Phosphorus | P4 | Stable but highly reactive illinois.eduuni-regensburg.de | Less angle strain than C4H4 illinois.edu |

| Tri-tert-butylphosphatetrahedrane | PC3 | More thermally stable than the all-carbon analogue mit.edu | Reduced strain due to phosphorus atom illinois.edu |

| Di-tert-butyldiphosphatetrahedrane | P2C2 | Isolobal to P4 and (tBuC)4 rsc.orgresearchgate.net | A "hybrid" between organic and inorganic tetrahedranes uni-regensburg.de |

| Tetrasilatetrahedrane | Si4 | Stabilized by bulky silyl (B83357) groups wikiwand.com | Longer Si-Si bonds compared to C-C bonds wikiwand.com |

Implications within the Context of Platonic Hydrocarbons and Polyhedral Chemistry

The synthesis of this compound was a monumental step in the field of polyhedral chemistry and the quest to create the "Platonic hydrocarbons"—molecules whose carbon skeletons match the vertices of the five Platonic solids. wikipedia.orgacs.org Of the five Platonic solids (tetrahedron, cube, octahedron, dodecahedron, icosahedron), only the tetrahedron, cube, and dodecahedron are considered viable as hydrocarbon frameworks. wikipedia.org Octahedrane and icosahedrane are ruled out due to excessive angle strain and the requirement for five-valent carbons, respectively. acs.org

This compound represents the realization of the first, and most strained, of the Platonic hydrocarbon skeletons. researchgate.netfrontiersin.org Its existence, albeit stabilized by bulky substituents, confirmed that such highly strained structures could be isolated and studied, paving the way for further research into other complex polyhedral molecules. frontiersin.org This achievement, along with the later syntheses of cubane and dodecahedrane, effectively translated Plato's geometric solids into the world of molecular chemistry. acs.org

The study of these molecules is not merely an academic curiosity; it pushes the boundaries of our understanding of chemical bonding, strain, and stability. researchgate.netroaldhoffmann.com The principles learned from this compound and its relatives have implications for the design of new high-energy density materials, the synthesis of complex molecular architectures, and the understanding of fundamental chemical structures. mit.eduresearchgate.net

常见问题

Q. How is tetra-tert-butyltetrahedrane synthesized, and what are the key challenges in its preparation?

Synthesis involves stabilizing the highly strained tetrahedrane core by introducing bulky tert-butyl groups. Challenges include managing steric hindrance during cyclization and preventing decomposition via ring-opening reactions. Maier’s work highlights photolytic or thermal methods to generate intermediates like cyclobutadiene derivatives, which are trapped and functionalized .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, identifies the unique sp-hybridized carbons. X-ray crystallography resolves the tetrahedral geometry, while mass spectrometry confirms molecular weight. Experimental protocols emphasize reproducibility through detailed characterization data .

Q. Why is this compound more stable than the parent tetrahedrane?

The tert-butyl groups provide steric protection, shielding the strained core from external reagents and reducing ring-opening reactivity. Computational studies suggest these groups also delocalize electron density, enhancing kinetic stability .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a model for studying strain energy, aromaticity in non-planar systems, and electron-delocalization effects. Its stability enables investigations into novel reaction pathways for strained hydrocarbons .

Q. How do synthesis approaches for this compound differ from cubane or dodecahedrane?

Unlike cubane (prepared via [2+2] photocycloaddition) or dodecahedrane (via stepwise cage construction), this compound relies on trapping reactive intermediates (e.g., cyclobutadiene) with bulky substituents. Steric effects dominate its synthesis design .

Advanced Research Questions

Q. How do computational studies explain discrepancies in this compound’s gas-phase basicity versus experimental data?

Experimental gas-phase basicity (1035 kJ/mol) exceeds initial B3LYP/6-31G(d) predictions. Advanced QCISD(T) methods reveal protonation stabilizes the tetrahedrane-ammonium complex, aligning with observed reactivity. Theoretical models must account for electron correlation and solvation effects .

Q. What methodological considerations ensure reproducibility in synthesizing and characterizing this compound?

Protocols require rigorous purification of intermediates, controlled reaction conditions (e.g., inert atmosphere), and validation via multiple spectroscopic techniques. Supporting Information (SI) must include raw data, such as NMR spectra and crystallographic coordinates, per journal guidelines .

Q. How does strain energy influence the reactivity of this compound in ring-opening reactions?

Strain (~90 kcal/mol) drives reactivity, but steric hindrance limits access to the core. Experimental and computational studies show selective reactions with small electrophiles (e.g., protons) but resistance to bulkier reagents. Kinetic vs. thermodynamic control is critical in pathway analysis .

Q. What electronic structure features enable this compound to act as a precursor for cyclobutadiene derivatives?

Photoexcitation induces ring-opening to form cyclobutadiene, stabilized by coordination with transition metals. The tetrahedral geometry’s symmetry allows controlled release of strain energy, enabling studies of antiaromatic systems .

Q. How do steric and electronic effects jointly dictate the chemical properties of this compound?

Steric bulk prevents dimerization or decomposition, while the sp hybridized core exhibits partial π-character due to hyperconjugation. Combined effects result in unusual properties, such as high basicity and resistance to oxidation, distinguishing it from less-strained analogs .

Methodological Guidance

- Data Contradictions : Compare experimental results (e.g., basicity) with multiple computational methods (DFT, QCISD) to identify gaps in theoretical models .

- Experimental Design : Prioritize steric protection strategies when modifying the core structure. Use kinetic trapping techniques for reactive intermediates .

- Literature Review : Focus on foundational works by Maier (synthesis) and Notario (basicity) while cross-referencing computational studies for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。